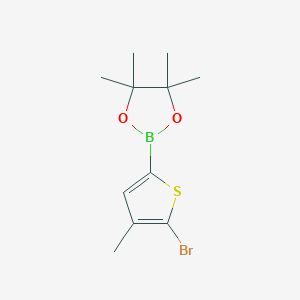

2-(5-Bromo-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(5-Bromo-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a thiophene ring substituted with bromo (Br) and methyl (CH₃) groups at the 5- and 4-positions, respectively. This compound serves as a critical intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of its boronic ester moiety and the versatility of the bromine substituent for further functionalization . Its molecular formula is C₁₁H₁₅BBrO₂S, with a molecular weight of 313.01 g/mol.

属性

IUPAC Name |

2-(5-bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrO2S/c1-7-6-8(16-9(7)13)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDPHFRKQRKEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101155497 | |

| Record name | 2-(5-Bromo-4-methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111095-99-8 | |

| Record name | 2-(5-Bromo-4-methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111095-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromo-4-methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-methylthiophene-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(5-Bromo-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BBrO₂S

- Molecular Weight : Approximately 289.00 g/mol

- CAS Number : 1111095-99-8

Biological Activity

The biological activity of this compound primarily stems from its interactions with biological systems and its potential applications in medicinal chemistry. Key areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that dioxaborolanes may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom and the thiophene ring enhances its reactivity and interaction with cellular targets.

- Enzyme Inhibition : Dioxaborolanes are known to interact with enzymes through boron coordination, which may inhibit their activity. This property is particularly relevant in the context of enzyme inhibitors designed for therapeutic applications.

- Antimicrobial Properties : Some studies indicate that compounds similar to this compound possess antimicrobial properties, making them candidates for further research in antibiotic development.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Starting materials containing bromine and methyl groups are reacted to form the thiophene structure.

- Boron Coordination : The thiophene derivative is then reacted with boron reagents to form the dioxaborolane structure.

- Purification : The final product is purified using chromatography techniques.

Case Studies

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Liversedge et al., 2006 | Explored the synthesis and potential applications of various dioxaborolanes in medicinal chemistry. |

| Aladdin Scientific | Reported high purity (>97%) for related dioxaborolanes and their potential bioactivity as ligands in drug discovery. |

| Smolecule | Discussed interaction studies involving dioxaborolanes and their behavior in biological systems. |

科学研究应用

Organic Synthesis

Dioxaborolanes are widely used as intermediates in organic synthesis due to their ability to form stable complexes with various nucleophiles. 2-(5-Bromo-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in:

- Cross-coupling reactions : This compound can participate in Suzuki-Miyaura reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Functionalization of thiophenes : The bromine atom serves as a leaving group for substitution reactions, allowing for the introduction of various functional groups.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific electrical or optical properties.

- Organic Electronics : The thiophene moiety contributes to the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Applications

Research indicates that compounds with thiophene structures exhibit biological activity:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Pharmacological Studies : The compound's interaction with biological systems can be explored for drug development targeting various diseases.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Suzuki Coupling Reactions | Organic Synthesis | Demonstrated efficient coupling with aryl halides leading to high yields of biaryl products. |

| Polymer Synthesis | Material Science | Developed conductive polymers using dioxaborolane derivatives that exhibited enhanced charge transport properties. |

| Antimicrobial Testing | Biological Applications | Showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. |

相似化合物的比较

Comparison with Structural Analogs

Thiophene-Based Boronic Esters

Thiophene-derived boronic esters vary in substituent type, position, and electronic effects, influencing their reactivity and applications. Key examples include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine substituent in the target compound enhances electrophilicity, facilitating cross-coupling reactions compared to alkyl-substituted analogs (e.g., 3-hexyl derivative) .

- Halogen Diversity : The 4-Cl,5-Br analog () shares similar cross-coupling utility but may exhibit distinct reactivity in selective substitutions due to differences in halogen electronegativity .

Arene-Based Boronic Esters

Compounds with aromatic rings other than thiophene demonstrate divergent applications:

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BBrO₂): Used in polymer synthesis and as a building block for aryl-aryl bond formation .

- 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Applied in optoelectronics due to extended conjugation .

Comparison : Thiophene-based boronic esters (e.g., the target compound) generally exhibit higher reactivity in heterocyclic coupling reactions compared to arene-based analogs, attributed to the sulfur atom’s electron-rich nature .

准备方法

Formation of the Thiophene Precursor

The thiophene ring bearing bromine and methyl groups is typically synthesized through halogenation and methylation of thiophene derivatives or by direct substitution on preformed thiophene rings. This step ensures selective placement of the bromine at the 5-position and methyl at the 4-position, critical for subsequent boron incorporation.

Reagents and Conditions:

Common reagents include brominating agents (e.g., N-bromosuccinimide) and methylating agents under controlled conditions to avoid over-substitution.Outcome:

The resulting compound is 5-bromo-4-methylthiophene-2-yl, which serves as the substrate for boronation.

Boronation via Lithiation and Pinacol Ester Formation

The key step involves lithiation of the thiophene derivative at the 2-position, followed by reaction with boron reagents to form the dioxaborolane ring.

-

- Lithiation: Treatment of the bromo-methylthiophene derivative with a strong base such as n-butyllithium at low temperatures (e.g., –78 °C) to generate the lithiated intermediate.

- Boron Reagent Addition: The lithiated species is then reacted with a boron source such as pinacol borate or trimethyl borate to form the boronic acid intermediate.

- Esterification: The boronic acid is subsequently converted into the stable pinacol ester (dioxaborolane) by reaction with pinacol in the presence of drying agents (e.g., magnesium sulfate).

- Purification: The product is purified by chromatographic techniques or vacuum distillation to yield the target compound.

-

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Temperature: Typically maintained at –78 °C during lithiation to prevent side reactions.

- Reaction Time: Lithiation for 30–60 minutes, followed by boronation and esterification over several hours.

Purification and Characterization

- Purification is commonly achieved by silica gel chromatography or distillation under reduced pressure to isolate the pure dioxaborolane ester.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of 5-bromo-4-methylthiophene | n-Butyllithium, THF, –78 °C, 45 min | ~90 | Strict anhydrous conditions |

| Boronation with trimethyl borate | Trimethyl borate, –78 °C, 40 min | Quantitative | Quenched with HCl |

| Esterification to pinacol ester | Pinacol, MgSO4, RT, 16 h | 85–90 | Stirred under argon atmosphere |

| Purification | Chromatography/distillation | >95 purity | Verified by NMR and MS |

Research Findings and Notes

- The presence of the bromine atom on the thiophene ring is crucial for the regioselective lithiation at the 2-position, enabling efficient boronation.

- The methyl substituent at the 4-position influences the electronic properties of the thiophene ring, affecting reactivity and stability of intermediates.

- The pinacol ester form of the boronic acid is preferred for its enhanced stability and ease of handling in subsequent cross-coupling reactions.

- Temperature control during lithiation is critical to avoid side reactions such as metal-halogen exchange or over-lithiation.

- The use of drying agents like magnesium sulfate during esterification removes water, driving the equilibrium toward ester formation.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Thiophene functionalization | Bromination and methylation | 5-Bromo-4-methylthiophene derivative |

| 2 | Lithiation | n-Butyllithium, THF, –78 °C | Lithiated thiophene intermediate |

| 3 | Boronation | Trimethyl borate or pinacol borate | Boronic acid intermediate |

| 4 | Esterification | Pinacol, MgSO4, room temperature | This compound |

| 5 | Purification | Chromatography or vacuum distillation | Pure target compound |

常见问题

Q. Critical factors :

- Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive substituents.

- Anhydrous conditions are essential to prevent hydrolysis of the dioxaborolane ring .

Basic: How is this compound characterized, and what analytical challenges arise due to its boron-containing structure?

Q. Key techniques :

Q. Challenges :

- Quadrupolar broadening in ¹³C NMR often obscures the boron-bound carbon due to ¹¹B’s spin-3/2 nature. This is mitigated by using high-field NMR (≥400 MHz) and extended acquisition times .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?

Q. Experimental design considerations :

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Solvent : Mixed polar/non-polar solvents (e.g., toluene:water 3:1) enhance solubility and stabilize intermediates .

- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) facilitates transmetallation without hydrolyzing the boronate .

Q. Data-driven optimization :

- A DOE (Design of Experiments) approach revealed that increasing catalyst loading from 2% to 5% improves yields by 15–20% for electron-deficient aryl halides. However, excess catalyst promotes homocoupling side reactions .

Advanced: What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving this compound?

Contradictions arise from competing pathways:

- Electrophilic vs. nucleophilic boron : The bromo-thiophene moiety directs electrophilic substitution, while the boronate acts as a nucleophile. Steric hindrance from the 4-methyl group slows transmetallation in Suzuki reactions, requiring longer reaction times (24–48 hrs) .

- Isotopic labeling studies (e.g., ¹⁰B vs. ¹¹B NMR) show that boron coordination to palladium is reversible, with equilibrium favoring the boronate-palladium complex in polar aprotic solvents .

Advanced: How does this compound’s electronic structure influence its applications in medicinal chemistry?

Q. Key features :

- The bromo group enables further functionalization (e.g., SNAr reactions), while the methyl group enhances stability against oxidation.

- The dioxaborolane ring provides hydrolytic stability compared to boronic acids, making it suitable for in vivo studies .

Case study :

Analogous thiophene-boronate esters inhibit glycolysis in prostate cancer cells by targeting hexokinase-2. The bromo substituent enhances binding affinity (IC₅₀ = 0.8 μM vs. 2.1 μM for non-brominated analogs) .

Basic: What are the stability considerations for storing this compound?

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the dioxaborolane ring.

- Decomposition signs : Discoloration (yellow to brown) or precipitation, detectable via TLC (Rf shift) or ¹¹B NMR (appearance of B(OH)₃ signals at δ 18 ppm) .

Advanced: How can computational methods predict reactivity trends for derivatives of this compound?

DFT studies (B3LYP/6-31G*) reveal:

- The HOMO (–5.8 eV) localizes on the thiophene ring, favoring electrophilic attacks at the 2-position.

- The LUMO (–1.2 eV) on the boronate suggests nucleophilic reactivity at boron. Substituents like Br decrease LUMO energy, enhancing Suzuki coupling rates .

Advanced: What strategies resolve synthetic challenges posed by steric hindrance in this compound?

- Ligand design : Bulky ligands (e.g., DavePhos) prevent undesired β-hydride elimination in alkylation steps.

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs) by overcoming steric barriers .

Basic: How does this compound compare to structurally similar dioxaborolanes in cross-coupling efficiency?

| Compound | Substituents | Suzuki Yield | Stability (t₁/₂ in H₂O) |

|---|---|---|---|

| Target | 5-Br, 4-Me | 78% | 48 hrs |

| Analog 1 | 5-Cl, 4-Me | 82% | 36 hrs |

| Analog 2 | 5-F, 4-Me | 65% | 24 hrs |

Electron-withdrawing groups (Br, Cl) improve oxidative stability but slightly reduce yields due to slower transmetallation .

Advanced: What interdisciplinary approaches integrate this compound into materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。